molecular formula C19H21N3O3 B2926888 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea CAS No. 954607-39-7

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea

Cat. No.: B2926888
CAS No.: 954607-39-7
M. Wt: 339.395
InChI Key: HWJCUCXAPRHZGC-UHFFFAOYSA-N
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Description

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is a chemical compound that features an oxazolidinone ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea typically involves the reaction of 2-oxo-3-phenyloxazolidine with phenethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl and urea groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-3-phenyloxazolidin-5-yl)methyl phenylcarbamate
  • N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide

Uniqueness

1-((2-Oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenethylurea is unique due to its combination of an oxazolidinone ring, phenyl group, and urea moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(20-12-11-15-7-3-1-4-8-15)21-13-17-14-22(19(24)25-17)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJCUCXAPRHZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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